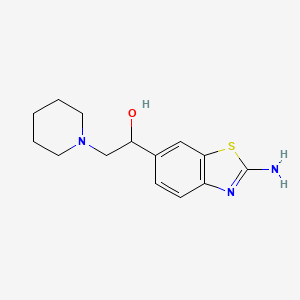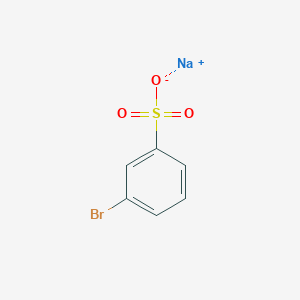
Sodium 3-bromobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-bromobenzene-1-sulfonate is a chemical compound with the CAS Number: 91724-67-3 . It has a molecular weight of 259.06 and is typically found in a powder form .
Chemical Reactions Analysis
Sodium sulfinates, which are related to Sodium 3-bromobenzene-1-sulfonate, have been used in various chemical reactions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Physical And Chemical Properties Analysis
Sodium 3-bromobenzene-1-sulfonate is a powder . It has a molecular weight of 259.06 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Molecular Dynamics and Material Science
Molecular Dynamics Investigation of Structure and Dynamics of Micelles : Sodium dodecylbenzene sulfonate (SDBS) plays a critical role in the nanotechnology field for potential uses in exfoliating graphitic materials, distinguished by its phenyl group attached to the anionic head. Molecular dynamics simulations have been used to characterize SDBS micelles, revealing that SDBS micelles are more spherical compared to sodium dodecyl sulfate (SDS) micelles, with similar micellar radii for both surfactants. This research opens avenues for the utilization of SDBS in material science, especially in the creation and stabilization of nanomaterials (Ferruccio Palazzesi, M. Calvaresi, F. Zerbetto, 2011).
Environmental Science
Degradability of Sodium p-Perfluorous Nonenoxybenzene Sulfonate (OBS) : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), utilized as a fire-fighting foam co-formulant and oil production agent in China, has been investigated for its degradability. Despite its non-readily biodegradability, OBS can be decomposed efficiently by UV/H2O2 or even sole UV systems, demonstrating a significant advancement in environmental science for managing pollutants (Yixiang Bao et al., 2017).
Nanotechnology
Solubilization of Single-Wall Carbon Nanotubes (SWCNTs) : The study on solubilizing high weight fraction single-wall carbon nanotubes in water through the nonspecific physical adsorption of sodium dodecylbenzene sulfonate showcases the significant role of this compound in nanotechnology. This process allows for the dispersion of SWCNTs in water, enhancing their applicability in various nanotechnology applications (Mohammad F. Islam et al., 2003).
Biodegradation
Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Penicillium chrysogenum : This research highlights the biodegradation of LAS, a common surfactant in cleaning products, by Penicillium chrysogenum. The study provides insights into the use of fungi for the bioremediation of surfactant-polluted environments, demonstrating a high rate of biodegradation and suggesting potential for wastewater treatment applications (M. F. Costa, A. M. de Oliveira, E. N. O. Oliveira Júnior, 2020).
Safety And Hazards
Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-bromobenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
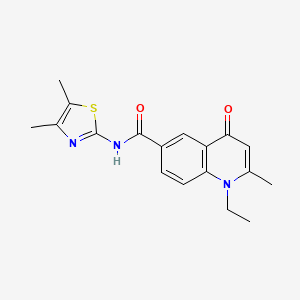
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)
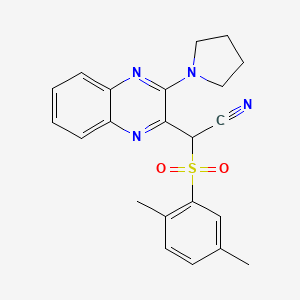
![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)

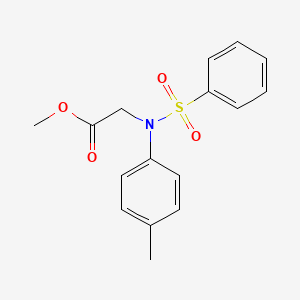
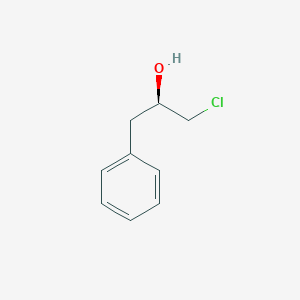
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
